N-[3-(1-hydroxyethyl)phenyl]pentanamide
Description
N-[3-(1-hydroxyethyl)phenyl]pentanamide is a synthetic amide derivative characterized by a pentanamide chain (CH₂CH₂CH₂CH₂CONH-) attached to a phenyl ring substituted at the 3-position with a 1-hydroxyethyl group (-CH(OH)CH₃). The hydroxyethyl moiety introduces hydrogen-bonding capacity and moderate polarity, which may influence solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]pentanamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-8-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,14,16) |
InChI Key |
AYZWRABPAUXPRO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(C)O |
solubility |
33.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison is based on pentanamide derivatives with analogous substituents or functional groups, as documented in the provided evidence.
a) N4-Valeroylsulfonamides ()
Compounds such as N4-Valeroylsulfadiazine (22) and N4-Valeroylsulfathiazole (23) feature sulfonamide groups linked to heterocyclic amines (e.g., pyrimidinyl or thiazolyl). These derivatives exhibit antitubercular activity, attributed to sulfonamide-mediated inhibition of folate biosynthesis . Key differences from the target compound include:
- Polarity : Sulfonamide groups increase acidity and water solubility compared to the hydroxyethyl group.
- Bioactivity : Sulfonamides target bacterial enzymes, whereas the hydroxyethyl group may favor interactions with eukaryotic receptors (e.g., GPCRs).
| Compound | Substituent | Melting Point (°C) | Key IR Absorption (cm⁻¹) |
|---|---|---|---|
| N4-Valeroylsulfadiazine | Pyrimidinyl-sulfonamide | 218–219 | 1685 (CONH) |
| Target Compound | 3-(1-hydroxyethyl)phenyl | N/A | ~3300 (OH stretch)* |
*Predicted based on hydroxyethyl functionality.
b) Piperazine/Diazepane Derivatives ()
Compounds like N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7m) and N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]pentanamide incorporate piperazine rings with electron-withdrawing substituents (e.g., trifluoromethyl, methylsulfonyl). These are designed for central nervous system (CNS) targets, such as dopamine D3 receptors .
- Electron Effects : Trifluoromethyl groups enhance metabolic stability but reduce solubility, whereas hydroxyethyl may improve solubility.
- Receptor Selectivity : Piperazine derivatives show affinity for dopamine receptors, suggesting the target compound’s hydroxyethyl group could modulate selectivity for other GPCRs.
| Compound | Substituent | Yield (%) | MS (M+H⁺) |
|---|---|---|---|
| 7m (Piperazine derivative) | 3-(Trifluoromethyl)phenyl | 43 | 483 |
| Target Compound | 3-(1-hydroxyethyl)phenyl | N/A | N/A |
Physicochemical Properties
a) Solubility and Polarity
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